3-(5-Fluoro-2-nitrophenyl)propan-1-amine hydrochloride
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Overview
Description
3-(5-Fluoro-2-nitrophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11FN2O2·HCl. It is characterized by the presence of a fluorine atom, a nitro group, and an amine group attached to a phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-nitrophenyl)propan-1-amine hydrochloride typically involves the nitration of a fluorinated aromatic compound followed by a reduction and subsequent amination. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is often purified through crystallization or chromatography techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-nitrophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids like hydrochloric acid for nitration, and bases like sodium hydroxide for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted aromatic compounds, and other functionalized molecules that can be used in further chemical synthesis.
Scientific Research Applications
3-(5-Fluoro-2-nitrophenyl)propan-1-amine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential pharmaceutical intermediate for the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-nitrophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes that are crucial for cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Fluoro-2-nitrophenyl)propan-1-amine
- 3-(5-Fluoro-2-nitrophenyl)propan-1-amine sulfate
- 3-(5-Fluoro-2-nitrophenyl)propan-1-amine acetate
Uniqueness
3-(5-Fluoro-2-nitrophenyl)propan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12ClFN2O2 |
---|---|
Molecular Weight |
234.65 g/mol |
IUPAC Name |
3-(5-fluoro-2-nitrophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11FN2O2.ClH/c10-8-3-4-9(12(13)14)7(6-8)2-1-5-11;/h3-4,6H,1-2,5,11H2;1H |
InChI Key |
ZXJXIVNSUFXNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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